molecular formula C10H10FNO2 B13221482 4-Fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

4-Fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13221482
M. Wt: 195.19 g/mol
InChI Key: FIRYBKYJNHQQEY-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include a fluorinated phenylhydrazine and a suitable ketone or aldehyde precursor.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of catalysts such as palladium or copper can facilitate the formation of the indole ring under milder conditions and with higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-3,8,12H,4H2,1H3,(H,13,14)

InChI Key

FIRYBKYJNHQQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(C2)C(=O)O)F

Origin of Product

United States

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